molecular formula C11H21NO2 B13885154 Tert-butyl 3,3-dimethylcyclobutylcarbamate

Tert-butyl 3,3-dimethylcyclobutylcarbamate

Cat. No.: B13885154
M. Wt: 199.29 g/mol
InChI Key: NKOYDVKYUJKPCS-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE: is a chemical compound with the molecular formula C11H21NO2. It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It is also used in the development of pharmaceuticals where protection of amine groups is necessary .

Industry: In the industrial sector, TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used in the production of fine chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE involves its role as a protecting group. It forms a stable carbamate linkage with amines, thereby preventing them from participating in unwanted side reactions. This stability is crucial in multi-step synthesis processes where selective deprotection is required .

Comparison with Similar Compounds

Comparison:

TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is unique due to its cyclobutyl group, which provides steric hindrance and affects its reactivity compared to other carbamate derivatives .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethylcyclobutyl)carbamate

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-11(4,5)7-8/h8H,6-7H2,1-5H3,(H,12,13)

InChI Key

NKOYDVKYUJKPCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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